molecular formula C20H25NO2 B2810378 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 896075-62-0

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2810378
CAS No.: 896075-62-0
M. Wt: 311.425
InChI Key: PJXCYAXLHCQAPZ-UHFFFAOYSA-N
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Description

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is fused with a tetrahydrobenzo ring and substituted with a 4-methylpiperidin-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multiple steps. One common method involves the reductive amination of a chromen-2-one derivative with a piperidine derivative. For example, the chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The resulting chromen-2-one derivative is then subjected to reductive amination with 4-methylpiperidine using a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated or partially reduced analogs .

Scientific Research Applications

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is unique due to its specific combination of a chromen-2-one core with a tetrahydrobenzo ring and a 4-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXCYAXLHCQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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